molecular formula C12H11F3O2 B8395112 2-Trifluoromethylcinnamic acid ethyl ester

2-Trifluoromethylcinnamic acid ethyl ester

Cat. No. B8395112
M. Wt: 244.21 g/mol
InChI Key: SMBXVOLINKNRSR-UHFFFAOYSA-N
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Patent
US06005116

Procedure details

2-Trifluoromethylcinnamic acid (10.1 g), conc. sulfuric acid (1 ml) and ethanol (100 ml) were subjected to reaction and post-treatment in a similar manner to that described in Reference example 10(a) to obtain the title compound (10.8 g, 95%) as a colorless oil.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:13]=[CH:12][CH:11]=[CH:10][C:4]=1[CH:5]=[CH:6][C:7]([OH:9])=[O:8].S(=O)(=O)(O)O.[CH2:21](O)[CH3:22]>>[CH2:21]([O:8][C:7](=[O:9])[CH:6]=[CH:5][C:4]1[CH:10]=[CH:11][CH:12]=[CH:13][C:3]=1[C:2]([F:14])([F:15])[F:1])[CH3:22]

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
FC(C1=C(C=CC(=O)O)C=CC=C1)(F)F
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C=CC1=C(C=CC=C1)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.8 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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